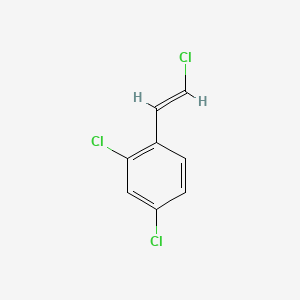

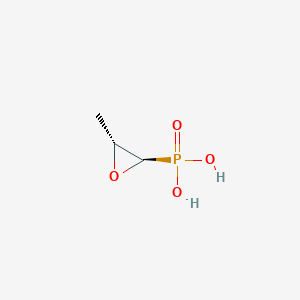

![molecular formula C12H18N2O2 B3328374 [4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone CAS No. 458535-34-7](/img/structure/B3328374.png)

[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone

Vue d'ensemble

Description

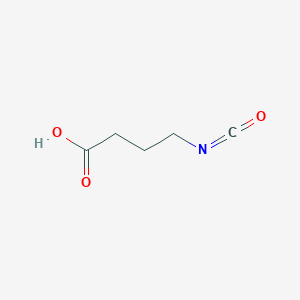

“[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone” is a chemical compound that has been used as a reagent in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .

Synthesis Analysis

The synthesis of this compound involves a mixture that is concentrated to give cyclopropyl (piperazin-1-yl)methanone hydrochloride as an off-white solid . The yield is reported to be 100% .Molecular Structure Analysis

The molecular formula of this compound is C8H14N2O . Its molecular weight is 154.21 g/mol . The InChI key is KIALFUYSJAAJSU-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in the synthesis of Esaprazole analogs . It’s also used in the preparation of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers .Physical And Chemical Properties Analysis

The compound is a liquid with a density of 1.087 g/mL at 25 °C . It has a boiling point of 120 °C/0.15 mmHg . The refractive index is n20/D 1.524 .Applications De Recherche Scientifique

Piperazine Derivatives in Anti-mycobacterial Therapy

Piperazine stands out as a versatile heterocyclic ring, playing a crucial role in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis. Its inclusion in molecular structures has been linked to significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. Medicinal chemists have been leveraging the structural characteristics of piperazine to design potent anti-TB molecules, optimizing their safety, selectivity, and cost-effectiveness (Girase et al., 2020).

Piperazine in Therapeutic Patent Review

The scaffold provided by piperazine is recognized for its broad therapeutic utility across various drug classes, including antipsychotics, antihistamines, antianginals, and antidepressants. The slight modification of substituents on the piperazine nucleus can lead to significant variations in medicinal potential, making it a key focus of patent literature in the realm of drug discovery. This diversity underscores the compound's versatility and its role in the development of new therapeutic agents (Rathi et al., 2016).

Piperazine-Based Antipsychotics and Mood Disorder Treatments

The introduction of piperazine rings into the molecular structures of antipsychotic medications has contributed significantly to the treatment of psychotic and mood disorders. For instance, lurasidone is a benzisothiazole derivative incorporating a piperazine moiety, showcasing efficacy in managing schizophrenia and acute bipolar depression with a favorable safety profile. Its pharmacological action highlights the importance of piperazine derivatives in enhancing therapeutic outcomes in psychiatric care (Pompili et al., 2018).

Piperazine Cores in Anticancer and Antimicrobial Research

Piperazine-based compounds have shown promising results in anticancer and antimicrobial research, indicating their potential as lead compounds for novel drug development. Their wide range of biological activities, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects, underlines the scaffold's versatility in medicinal chemistry (Bukhari, 2022).

Mécanisme D'action

Target of Action

Piperazine-1,4-diylbis(cyclopropylmethanone) is an impurity of olaparib , which selectively binds and inhibits Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound, being an impurity of olaparib, may share similar interaction with its targets. Olaparib selectively binds and inhibits PARP, thereby inhibiting PARP-mediated repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA strand breaks, promoting cell death in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of single-strand DNA breaks . This leads to the accumulation of DNA damage, particularly in cancer cells that are deficient in homologous recombination repair (HRR), one of the key DNA repair pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22229 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of PARP leads to the accumulation of DNA strand breaks, promoting cell death in cancer cells . This makes the compound potentially useful in the treatment of cancers, particularly those deficient in HRR .

Action Environment

The action of Piperazine-1,4-diylbis(cyclopropylmethanone) can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature and pH. It’s recommended to store the compound at 2-8°C . .

Propriétés

IUPAC Name |

[4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPPSOFUADQZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)

![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)